1-(Difluoromethyl)-5-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-naphthol is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-naphthol typically involves the introduction of the difluoromethyl group into the naphthol structure. One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, making it suitable for large-scale industrial production . Another approach involves the use of difluorocarbene reagents, which can insert the difluoromethyl group into the naphthol structure through a radical mechanism .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated quinones under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-5-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-naphthol can be compared to other difluoromethylated compounds, such as difluoromethylbenzene and difluoromethylphenol. While these compounds share the difluoromethyl group, their chemical and physical properties differ due to the varying structures of the aromatic rings. For instance, difluoromethylbenzene is more hydrophobic compared to this compound, which has a hydroxyl group that increases its hydrophilicity . This difference in properties highlights the uniqueness of this compound and its specific applications in research and industry.
Properties
Molecular Formula |
C11H8F2O |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H |
InChI Key |
JIXOQNDVTIKSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.